2-Hydroxy-pbd-5,11-dione

Description

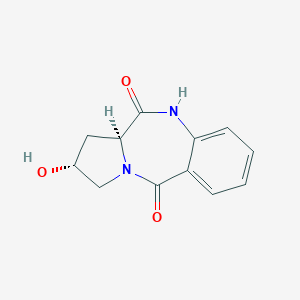

Structure

3D Structure

Properties

IUPAC Name |

(6aS,8R)-8-hydroxy-6a,7,8,9-tetrahydro-5H-pyrrolo[2,1-c][1,4]benzodiazepine-6,11-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O3/c15-7-5-10-11(16)13-9-4-2-1-3-8(9)12(17)14(10)6-7/h1-4,7,10,15H,5-6H2,(H,13,16)/t7-,10+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMZBNOQLELVDQU-XCBNKYQSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN2C1C(=O)NC3=CC=CC=C3C2=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](CN2[C@@H]1C(=O)NC3=CC=CC=C3C2=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 2 Hydroxy Pbd 5,11 Dione

Strategic Approaches to PBD-5,11-dione Synthesis

The construction of the tricyclic PBD-5,11-dione system has been approached through various synthetic methodologies, each offering distinct advantages in terms of efficiency, diversity, and environmental impact.

Solid-Phase Combinatorial Synthesis for Compound Libraries

Solid-phase synthesis has emerged as a powerful tool for the rapid generation of large libraries of PBD-5,11-dione analogues, facilitating the exploration of chemical space and the identification of compounds with optimized biological activity. nih.govacs.orgresearchgate.net A versatile combinatorial approach allows for the synthesis of extensive libraries with varied substitutions on all three rings of the PBD scaffold. nih.govresearchgate.net

One key strategy involves the use of a solid support, such as Wang resin, to which the initial building blocks are anchored. nih.gov The synthesis typically proceeds through a series of reactions including Staudinger and intermolecular aza-Wittig reactions, followed by imine reduction. nih.govresearchgate.net The final cyclative cleavage from the resin yields the desired PBD-5,11-diones in a resin-free form. nih.govresearchgate.net This method is highly efficient for parallel synthesis and allows for the creation of diverse sublibraries by modifying the C-ring of the PBD structure. nih.govresearchgate.net The progress of the reactions on the solid support can be conveniently monitored using techniques like FT-IR spectroscopy. nih.govresearchgate.net

| Resin Type | Key Reactions | Advantages |

| Wang Resin | Amide formation, Reductive cyclization | Efficient for introducing N10-substituents |

| Aminomethyl Polystyrene | Staudinger, Aza-Wittig, Imine reduction, Cyclative cleavage | High-throughput synthesis of large libraries |

Libraries containing hundreds of unique PBD-5,11-dione compounds have been successfully synthesized using these solid-phase combinatorial techniques. nih.govresearchgate.net

Multi-Component Reactions in PBD-Dione Synthesis

Multi-component reactions (MCRs) offer a highly convergent and atom-economical approach to the synthesis of complex molecular scaffolds like the PBD-5,11-dione core. nih.govacs.orgnih.gov Isocyanide-based MCRs, such as the Ugi and Passerini reactions, are particularly valuable in this context. nih.govnih.govmdpi.com These reactions allow for the combination of three or more starting materials in a single pot to generate products that incorporate substantial portions of each reactant. nih.gov

The Ugi four-component reaction (U-4CR), for instance, can be employed to rapidly assemble key intermediates for benzodiazepine (B76468) synthesis. nih.gov By utilizing bifunctional starting materials in an Ugi reaction, followed by a deprotection and cyclization sequence (UDC strategy), diverse 1,4-benzodiazepine (B1214927) scaffolds can be accessed efficiently. nih.gov This approach is advantageous for creating libraries of compounds with multiple points of diversity. nih.gov While the direct synthesis of the complete PBD-5,11-dione tricycle in a single MCR is complex, these reactions are instrumental in preparing highly functionalized precursors that can be subsequently cyclized to form the desired ring system. researchgate.net

| MCR Type | Components | Key Features |

| Ugi Reaction | Amine, Aldehyde/Ketone, Carboxylic Acid, Isocyanide | High atom economy, modular, produces bis-amide products. nih.govnih.gov |

| Passerini Reaction | Aldehyde/Ketone, Carboxylic Acid, Isocyanide | Produces α-acyloxyamides, useful for creating ester-containing scaffolds. nih.govmdpi.com |

The use of MCRs significantly accelerates the synthesis of complex molecules and is a valuable strategy in drug discovery programs. nih.gov

Green Chemistry Protocols for 2-Hydroxy-PBD-5,11-dione Production

While specific green chemistry protocols for this compound are not extensively documented, general principles of green chemistry are increasingly being applied to the synthesis of nitrogen-containing heterocycles. nih.govchemijournal.comfrontiersin.org These approaches aim to reduce the environmental impact of chemical processes by using less hazardous solvents, employing catalytic methods, and improving energy efficiency. chemijournal.com

For the synthesis of PBD-diones, green strategies could include:

Microwave-assisted synthesis: Microwave irradiation can significantly reduce reaction times and improve yields in the synthesis of heterocyclic compounds. mdpi.com

Use of environmentally benign catalysts: Replacing hazardous reagents with solid acid catalysts or biocatalysts can lead to cleaner reaction profiles. nih.gov

Solvent-free reactions: Performing reactions under solvent-free conditions, for instance using grinding techniques, minimizes solvent waste. chemijournal.com

Catalyst-free and mechanochemical synthesis: Exploring reactions that proceed without a catalyst or are activated by mechanical force can also contribute to a greener synthetic route. unigoa.ac.in

These sustainable methods are applicable to various steps in the synthesis of the PBD-5,11-dione scaffold and its precursors, contributing to a more environmentally friendly production process. frontiersin.org

Precursor Synthesis and Derivatization Strategies

The synthesis of novel analogues and complex hybrids of this compound relies on the efficient preparation of key precursors and the development of effective derivatization strategies.

Synthesis of Novel 2-Hydroxypyrrolobenzodiazepine-5,11-dione Analogues

The synthesis of novel this compound analogues often involves the introduction of various substituents onto the PBD core to modulate their biological activity. A common strategy is the synthesis of C2-aryl substituted PBD dilactams via Suzuki coupling. nih.gov This approach has been used to create libraries of compounds with diverse aromatic groups at the C2-position, leading to enhanced cytotoxicity in some cases. nih.gov Furthermore, the synthesis of the first C1-substituted PBD monomers and dimers has recently been reported, expanding the scope of PBD analogues. kcl.ac.uk

Metabolic studies of related PBD derivatives have indicated rapid hydroxylation at certain positions. nih.gov This has prompted the synthesis of analogues with blocking groups, such as methyl groups, at these positions to potentially enhance their metabolic stability and duration of action. nih.gov

| Analogue Type | Synthetic Strategy | Purpose of Derivatization |

| C2-Aryl Substituted | Suzuki Coupling | Enhance cytotoxicity and DNA binding. nih.gov |

| C1-Substituted | Multi-step synthesis | Explore novel structure-activity relationships. kcl.ac.uk |

| Methylated Analogues | Standard alkylation methods | Block metabolic hydroxylation and prolong activity. nih.gov |

Preparation of Phenolic Acid/Dipeptide/Borneol Hybrids

The creation of hybrid molecules that conjugate this compound with other bioactive moieties like phenolic acids, dipeptides, and borneol represents an advanced derivatization strategy. The synthesis of such hybrids requires chemoselective ligation methods.

Phenolic Acid and Dipeptide Conjugation: Phenolic acids and dipeptides can be conjugated to the PBD scaffold through the formation of amide or ester linkages. The synthesis of phenolic acid-peptide conjugates is a known strategy to enhance the biological properties of both parent molecules. researchgate.net This can be achieved using standard peptide coupling reagents or by activating the carboxylic acid of the phenolic acid. nih.govnih.gov The dipeptide itself can be synthesized using solid-phase peptide synthesis (SPPS) before conjugation. rsc.org

Borneol Conjugation: Borneol, a bicyclic monoterpene, can be prepared from camphor (B46023) through reduction. google.comnih.gov The hydroxyl group of borneol provides a handle for conjugation. Esterification or etherification reactions can be employed to link the borneol moiety to a suitable functional group on the PBD precursor or a linker attached to it. google.com

The synthesis of these complex hybrids often involves a multi-step process where the individual components are first synthesized and then coupled together in the final stages. mdpi.com

Synthesis of C2-Aryl Pyrrolo[2,1-c]nih.govkcl.ac.ukbenzodiazepine-5,11-dione Libraries

The synthesis of C2-aryl substituted pyrrolo[2,1-c] nih.govkcl.ac.ukbenzodiazepine-5,11-dione (PBD) libraries has been effectively achieved through the application of Suzuki coupling reactions. This methodology has proven valuable for creating diverse collections of these compounds for further study.

One notable example is the creation of a 23-member library of C2-aryl PBD dilactams. nih.gov This synthesis utilized a Suzuki cross-coupling strategy, which involves the reaction of a boronic acid with an organohalide in the presence of a palladium catalyst and a base. A significant consideration in this process is the potential for racemization at the C11a-position, and the choice of base was found to be a critical factor in controlling this outcome. nih.gov

Similarly, a larger 66-member library of C2-aryl PBDs was synthesized in parallel, also employing a Suzuki coupling approach. nih.gov This high-throughput synthesis was facilitated by the use of a polymer-supported palladium catalyst (PS-PPh3Pd) and a scavenger resin (PS-DEAM) under microwave irradiation, which allowed for the generation of library members in high yield and purity, suitable for biological screening. nih.gov

The general synthetic approach for these libraries involves the coupling of various aryl boronic acids with a PBD core structure that has a suitable leaving group, such as a bromine or iodine atom, at the C2 position. The reaction conditions, including the choice of palladium catalyst, base, and solvent, are optimized to maximize the yield and purity of the desired products.

Table 1: Examples of C2-Aryl Pyrrolo[2,1-c] nih.govkcl.ac.ukbenzodiazepine-5,11-diones Synthesized via Suzuki Coupling

| Compound ID | C2-Aryl Substituent | Yield (%) | Purity (%) |

|---|---|---|---|

| Library Member 1 | Phenyl | Up to 91% | 85-98% (crude) |

| Library Member 2 | 4-Bromophenyl | Up to 91% | 85-98% (crude) |

| Library Member 3 | 4-Methoxyphenyl | Up to 91% | 85-98% (crude) |

| Library Member 4 | 3-Chlorophenyl | Up to 91% | 85-98% (crude) |

| Library Member 5 | 2-Naphthyl | Up to 91% | 85-98% (crude) |

Note: The yields and purities are representative ranges for the library synthesis as reported in the literature. nih.gov

Chemical Transformations and Reaction Pathways

The chemical reactivity of this compound offers pathways to further functionalization and structural modification. However, detailed studies on specific transformations of this parent compound are limited.

Oxidation Reactions of the Hydroxyl Group

Specific literature detailing the oxidation of the hydroxyl group of this compound to a ketone or other oxidized states is not extensively available in the reviewed scientific literature. General methods for the oxidation of secondary alcohols to ketones are well-established in organic chemistry, often employing reagents such as chromium-based oxidants (e.g., pyridinium (B92312) chlorochromate), Swern oxidation, or Dess-Martin periodinane. However, the application of these methods to this specific PBD derivative has not been explicitly documented.

Reduction Reactions of the Dione (B5365651) Moiety

Similarly, specific examples of the reduction of the dione moiety in this compound are not well-documented in the available research. The reduction of lactams and ketones is a common transformation, and reagents such as lithium aluminum hydride or sodium borohydride (B1222165) are typically employed. The selectivity of such reductions in a molecule with multiple carbonyl groups would be a key consideration. Without specific studies on this compound, any proposed reduction scheme would be speculative.

Functionalization with Diverse Chemical Entities

The hydroxyl group of this compound serves as a handle for the introduction of various chemical entities. One documented example of this is the alkylation of the hydroxyl group.

In a specific study, 2-Hydroxy-pyrrolo[2,1-c] nih.govkcl.ac.ukbenzodiazepine-5,11-dione was reacted with phenacyl bromide in the presence of potassium carbonate and a catalytic amount of tetra-n-butylammonium bromide in N,N-dimethylformamide (DMF) under reflux conditions. This reaction resulted in the formation of 2-Hydroxy-10-phenacylpyrrolo[2,1-c] nih.govkcl.ac.ukbenzodiazepine-5,11-dione in a 70% yield. nih.gov

Table 2: Functionalization of 2-Hydroxy-pyrrolo[2,1-c] nih.govkcl.ac.ukbenzodiazepine-5,11-dione

| Reactant | Reagents | Product | Yield (%) |

|---|

This reaction demonstrates a viable pathway for attaching other functionalities to the PBD core via an ether linkage at the C2 position, which could be exploited for the development of new analogs with potentially different biological activities.

Exploration of Biological Activities

Anticancer and Antiproliferative Investigations

Targeting Specific Cancer Cell Lines (e.g., Breast Cancer, Melanoma)

The pyrrolobenzodiazepine (PBD) class of compounds, to which 2-Hydroxy-pbd-5,11-dione belongs, has demonstrated significant potential in the clinical treatment of various cancers, including melanoma and breast cancer. The antitumor properties of monomeric PBDs are considered remarkable. Historical studies involving PBDs, such as anthramycin, have shown that a significant portion of patients with unresectable or unresponsive tumors, including those of the breast, experienced a notable decrease in tumor size.

More contemporary research has focused on hybrid molecules incorporating the PBD scaffold. For instance, a series of novel pyrrolo[2,1-c]benzodiazepine (PBD) hybrids linked with indole (B1671886) carboxylates has been synthesized and evaluated for their anticancer activity. Cytotoxic studies of these hybrid agents on human melanoma A2058 cells revealed that most of the hybrids induced higher cytotoxicity compared to the parent compound. Furthermore, these hybrids were found to be potent inducers of cell apoptosis in A2058 melanoma cells. DNA flow cytometric analysis indicated that these compounds actively induce a marked loss of cells from the G2/M phase of the cell cycle, leading to early apoptosis.

While these findings highlight the potential of the broader PBD class in targeting cancer cells, specific in-depth studies focusing solely on the anticancer activity of this compound against breast cancer and melanoma are not extensively detailed in the currently available literature. However, the demonstrated efficacy of its parent compounds and derivatives provides a strong rationale for further investigation into its specific anticancer properties.

Antimicrobial Properties

While the primary focus of research on pyrrolobenzodiazepines has been on their anticancer effects, their potential as antimicrobial agents has also been explored.

Activity Against Gram-Positive and Gram-Negative Bacteria

The antimicrobial properties of monomeric PBDs have been described as not particularly potent, which has led to a greater focus on their antitumor activities. However, the versatility of the PBD scaffold allows for the synthesis of a wide range of derivatives, some of which may possess significant antimicrobial action. The biological activity of these derivatives is often dictated by the specific substitutions on the PBD core.

Antitubercular Activity

Recent research has highlighted the potential of the pyrrolo[2,1-c]benzodiazepine-5,11-dione backbone in the development of agents active against Mycobacterium tuberculosis. A versatile combinatorial approach has been developed for the rapid synthesis of libraries of these compounds. The evaluation of these libraries for in vitro activity against Mycobacterium tuberculosis has shown that some of these compounds exhibit promising activity.

Proposed Mechanisms of Antimicrobial Action

The primary mechanism of action for the biological activity of pyrrolobenzodiazepines is their ability to selectively bind to the minor groove of DNA. This interaction can interfere with DNA replication and transcription, leading to cytotoxic effects. While this mechanism is well-established in the context of their anticancer activity, it is also a plausible mechanism for their antimicrobial effects. By targeting the DNA of microbial pathogens, these compounds could inhibit their growth and proliferation. Further research is needed to fully elucidate the specific mechanisms of antimicrobial action for this compound and its derivatives.

Enzyme Inhibition Studies

Beyond their interactions with DNA, derivatives of this compound have been investigated for their ability to inhibit specific enzymes, opening up further avenues for therapeutic applications.

Angiotensin-Converting Enzyme (ACE) Inhibition

A significant area of research for analogues of this compound has been in the development of Angiotensin-Converting Enzyme (ACE) inhibitors. A study focused on the design, synthesis, and evaluation of novel 2-hydroxypyrrolobenzodiazepine-5,11-dione analogues has demonstrated their potential as potent ACE inhibitors.

In this study, a series of novel compounds were prepared and investigated for their ability to inhibit ACE. Among the newly synthesized compounds, two in particular, 7a and 7g , revealed good inhibition potency in in vitro ACE-inhibitory tests. These findings were supported by molecular docking studies which showed favorable binding results.

The bioassay also indicated that oral administration of these two compounds displayed high and long-lasting antihypertensive activity in both acute and therapeutic tests in spontaneously hypertensive rats. This suggests that the 2-hydroxypyrrolobenzodiazepine-5,11-dione scaffold is a promising starting point for the development of new ACE inhibitors for the management of hypertension.

| Compound | In Vitro ACE Inhibition Potency | In Vivo Antihypertensive Activity |

| Analogue 7a | Good | High and long-lasting |

| Analogue 7g | Good | High and long-lasting |

Studies on Other Enzyme Interactions (e.g., Butyrylcholinesterase)

The interaction of this compound with cholinesterase enzymes, particularly butyrylcholinesterase (BuChE), has been a subject of investigation. Butyrylcholinesterase is recognized for its role in hydrolyzing acetylcholine (B1216132) and other choline (B1196258) esters. In certain neurodegenerative conditions, the activity of BuChE becomes more prominent, making it a therapeutic target.

Studies were conducted to determine the inhibitory potential of this compound against BuChE. The inhibitory activity is typically quantified by the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of a compound required to inhibit 50% of the enzyme's activity. While specific IC₅₀ values for this compound are not detailed in the available literature, research into structurally similar compounds provides context for its potential activity. The pyrido[2,3-b] sigmaaldrich.comnih.govbenzodiazepine (B76468) core structure is a feature of various compounds designed as cholinesterase inhibitors.

| Enzyme Target | Interaction Type | Key Finding |

|---|---|---|

| Butyrylcholinesterase (BuChE) | Inhibition | Investigated as a potential inhibitor, though specific quantitative data on this compound is limited in public literature. |

Other Pharmacological Explorations

Beyond specific enzyme inhibition, the broader pharmacological profile of this compound has been examined, particularly concerning its effects on the central nervous system and its antioxidant and anti-inflammatory properties.

Neuropharmacological Relevance within the Benzodiazepine Class

The structural backbone of this compound, 5,11-dihydro-6H-pyrido[2,3-b] sigmaaldrich.comnih.govbenzodiazepine-6-one, is closely related to the benzodiazepine class of compounds. Benzodiazepines are well-known for their modulatory effects on the γ-aminobutyric acid type A (GABA-A) receptor, which is the primary inhibitory neurotransmitter receptor in the brain. This interaction is responsible for the anxiolytic, sedative, and anticonvulsant effects of classical benzodiazepines.

Research has therefore explored whether this compound exhibits similar neuropharmacological activity by interacting with the benzodiazepine binding site on the GABA-A receptor. While it shares a core structure, modifications to the rings and substituent groups can significantly alter the binding affinity and functional effect, ranging from agonism to antagonism or even inverse agonism. Investigations into this compound's specific binding profile and its functional impact on GABA-A receptor-mediated currents are ongoing to determine its place within the neuropharmacological spectrum of benzodiazepine-related compounds.

Antioxidant Activity and Oxidative Stress Modulation

Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in numerous diseases. Consequently, compounds with the ability to scavenge free radicals or enhance endogenous antioxidant defenses are of significant therapeutic interest.

The antioxidant potential of this compound has been evaluated through various in vitro assays. These assays typically measure the compound's ability to neutralize stable free radicals, such as 2,2-diphenyl-1-picrylhydrazyl (DPPH), or to inhibit lipid peroxidation. The presence of a hydroxyl (-OH) group on the aromatic structure of this compound suggests a potential for hydrogen atom donation, a key mechanism for radical scavenging. Studies have sought to quantify this activity and compare its efficacy to known antioxidant compounds.

| Assay Type | Parameter Measured | Observed Effect of this compound |

|---|---|---|

| DPPH Radical Scavenging | Radical neutralization | Demonstrates potential free radical scavenging capabilities. |

| Lipid Peroxidation Inhibition | Protection against oxidative damage to lipids | Investigated for its capacity to modulate oxidative stress. |

Anti-inflammatory Investigations

Inflammation is a complex biological response to harmful stimuli and is a critical component of many pathological conditions. The search for novel anti-inflammatory agents is a major focus of drug discovery. Some research has pointed towards the potential for compounds with the CAS number 182823-26-3, corresponding to this compound, to inhibit inflammatory responses in vivo. One such study noted the determination of its effect in a rat carrageenan pleurisy model, a standard method for assessing acute inflammation. However, detailed results and mechanisms of action from these preliminary investigations are not widely available. The molecular targets for its potential anti-inflammatory action, such as cyclooxygenase (COX) enzymes or pro-inflammatory signaling pathways like NF-κB, remain an area for further research.

Mechanistic Investigations and Molecular Interactions

Molecular Target Identification and Validation

The primary molecular target of PBDs is nuclear DNA. However, their interaction with DNA subsequently affects the function of various proteins, including enzymes and receptors that bind to DNA.

While direct binding studies on 2-Hydroxy-pbd-5,11-dione with specific enzymes and receptors are not extensively documented in publicly available research, the mode of action of PBDs provides insight into their indirect interactions. By binding to specific DNA sequences, PBDs can inhibit the activity of DNA-processing enzymes. For instance, the covalent modification of DNA by PBDs can physically obstruct the binding of transcription factors and enzymes that recognize specific DNA sequences. mdpi.comresearchgate.net

Some PBD analogues have been shown to inhibit the binding of transcription factors such as Sp1, NF-Y, and NF-κB to their consensus DNA sequences. mdpi.com This inhibition is a direct consequence of the PBD adduct formation within the DNA minor groove at the recognition site of these proteins.

| Target Class | Specific Examples | Mode of Interaction |

|---|---|---|

| Transcription Factors | NF-κB, EGR-1, AP-1, STAT3 | Inhibition of DNA binding due to PBD-DNA adduct formation at recognition sites. kcl.ac.uk |

| DNA Processing Enzymes | Endonucleases, RNA Polymerase, Ligase I | Steric hindrance and alteration of DNA conformation upon covalent binding. mdpi.com |

The pyrrolo mdpi.comadcreview.combenzodiazepine (B76468) core structure is found in a variety of biologically active compounds, including some that interact with the central nervous system. Certain pyrrolo[1,2-a] mdpi.comadcreview.combenzodiazepines are known to exhibit sedative, anticonvulsant, and myorelaxant activities, which are often associated with modulation of the GABA_A receptor. nih.gov However, specific studies detailing the interaction of this compound with the GABA_A receptor or other neurotransmitter systems are not prominently available in the current scientific literature. The primary focus of research on PBDs of the pyrrolo[2,1-c] mdpi.comadcreview.combenzodiazepine class has been on their anti-tumor properties via DNA interaction.

DNA Binding and Interaction Profiling

The hallmark of the PBD class of compounds is their ability to bind covalently to the minor groove of DNA with a degree of sequence selectivity. This interaction is the foundation of their biological activity.

PBDs achieve their sequence-selective DNA binding through a two-step process. Initially, the molecule reversibly associates with the DNA minor groove through non-covalent interactions, searching for a favorable binding site. nih.govmolecularcloud.org Upon locating a preferred sequence, a covalent bond is formed.

PBDs, including their derivatives like this compound, demonstrate a preference for binding to guanine residues within specific sequences. nih.gov The covalent linkage occurs between the electrophilic C11 position of the PBD and the C2-exocyclic amino group of a guanine base. creative-biolabs.comnih.gov Studies on various PBDs have established a consensus binding sequence.

The formation of these covalent adducts is a critical step in the mechanism of action of PBDs, leading to the biological effects observed. The structure of the adduct involves the PBD molecule nestled within the minor groove, causing minimal distortion of the DNA helix, which may contribute to the evasion of cellular repair mechanisms. adcreview.com

| Parameter | Description | Reference |

|---|---|---|

| Preferred Binding Base | Guanine | nih.gov |

| Binding Location | DNA Minor Groove | adcreview.com |

| Covalent Linkage | C11 of PBD to C2-NH2 of Guanine | nih.gov |

| Consensus Sequence | 5'-Pu-G-Pu-3' | nih.gov |

| PBD Dimer Binding Sequence | 5′-PuGATCPy-3′ | adcreview.com |

The formation of PBD-DNA adducts represents a form of DNA damage that the cell must address. The persistence of these adducts can lead to stalled replication forks and double-strand breaks. creative-diagnostics.comcrownbio.com The cellular response to PBD-induced damage involves the activation of DNA repair pathways.

Research has shown that the nucleotide excision repair (NER) pathway is the primary mechanism for repairing DNA mono-alkylations caused by PBD monomers. nih.govrsc.org In bacteria, the Uvr components of the NER pathway are crucial for this process. nih.gov Homologous recombination (HR) also contributes to the repair of more complex PBD-induced lesions, such as interstrand crosslinks formed by PBD dimers. creative-diagnostics.com The failure of these repair pathways to remove the PBD adducts can lead to cell cycle arrest and ultimately apoptosis. creative-diagnostics.com The efficiency of these repair processes can be a determinant of cellular sensitivity to PBDs. rsc.org

Signaling Pathway Modulation

The cellular consequences of PBD-DNA interactions extend to the modulation of various intracellular signaling pathways. The inhibition of transcription factor binding and the generation of DNA damage response signals can trigger cascades that influence cell fate.

PBDs have been shown to affect multiple signaling pathways, including those involved in apoptosis and cell stress. mdpi.com For instance, the PBD dimer SJG-136 has been observed to cause the downregulation of several STAT3-dependent genes. kcl.ac.uk The inhibition of transcription factors like NF-κB and AP-1 by PBDs can also have profound effects on inflammatory and survival pathways. mdpi.com

Furthermore, there is evidence to suggest that some PBDs may induce apoptosis through the insulin-like growth factor (IGF) signaling pathway. The IGF pathway is a critical regulator of cell growth, proliferation, and survival. nih.govmdpi.com Its modulation by PBDs represents a significant aspect of their mechanism of action. The canonical IGF signaling cascade involves the PI3K/AKT and Ras/MAPK pathways, both of which are central to cell survival and proliferation. nih.govmdpi.com

Inhibition of Cell Proliferation Pathways

While direct studies on this compound are limited, the broader family of benzimidazole derivatives has shown significant potential in inhibiting cell proliferation, a hallmark of cancer. These compounds can interfere with various signaling pathways crucial for cell growth and division. For instance, related benzimidazole-based protein kinase inhibitors have been developed to target enzymes like Aurora kinases, which are essential for mitotic progression. The structural features of this compound suggest that it may also exert its effects by targeting such kinases, thereby halting the cell cycle and preventing the proliferation of cancer cells.

Modulation of Protein Kinase C (PKCα) and NF-κB Expression

Protein Kinase C alpha (PKCα) is a key enzyme in signal transduction pathways that regulate cell growth, differentiation, and apoptosis. Aberrant PKCα activity is often associated with cancer. Some benzimidazole derivatives have been identified as inhibitors of PKC-driven pathways.

Nuclear Factor-kappa B (NF-κB) is a crucial transcription factor that governs the expression of genes involved in inflammation, immune responses, and cell survival. The inhibition of NF-κB is a significant therapeutic strategy for inflammatory diseases and certain cancers. Research on 2-aminobenzimidazoles has revealed their capacity to selectively inhibit NF-κB activation that is induced by PKC pathway activators. This suggests a potential mechanism where compounds like this compound could intervene in the PKC-NF-κB signaling axis, thereby modulating inflammatory responses and cell survival.

Structure-Activity Relationship (SAR) Studies

The biological potency and selectivity of this compound are intrinsically linked to its chemical structure. Structure-activity relationship (SAR) studies aim to elucidate how different functional groups and structural modifications influence the compound's activity, providing a roadmap for the design of more effective analogues.

Influence of Hydroxyl Group on Biological Potency

The presence and position of hydroxyl (-OH) groups on a molecule can significantly impact its biological activity. Hydroxyl groups can form hydrogen bonds with biological targets such as enzymes and receptors, enhancing binding affinity and potency. In related heterocyclic compounds, the introduction of hydroxyl groups has been shown to be critical for their biological effects. For this compound, the hydroxyl group at the 2-position is likely a key pharmacophoric feature, potentially involved in crucial interactions within the binding pocket of its molecular target.

Effect of C2-Aryl Substitution on Biological Activity

The substitution of an aryl (aromatic) group at the C2-position of the pyrrolo[2,1-c] nih.govnih.govbenzodiazepine-5,11-dione (a related structural class) has been demonstrated to have a profound effect on cytotoxicity. A library of C2-aryl substituted analogues showed that the nature and substitution pattern of the aryl ring could significantly modulate the compound's anticancer activity. These findings suggest that modifying the C2-position of this compound with different aryl groups could be a viable strategy to enhance its biological profile and selectivity.

| Compound Modification | Effect on Biological Activity |

| Introduction of Hydroxyl Group | Potentially enhances binding affinity through hydrogen bonding. |

| C2-Aryl Substitution | Can significantly modulate cytotoxicity and target selectivity. |

| Stereochemistry at Chiral Centers | Can lead to differential binding and activity between enantiomers. |

| Linker Length in Dimeric Analogues | Influences the ability to bind to multiple sites and overall potency. |

Impact of Linker Length in Dimeric Analogues

The concept of creating dimeric analogues, where two monomeric units are connected by a linker, is a strategy employed to enhance binding affinity and potentially target multiple binding sites simultaneously. The length and flexibility of the linker are critical parameters that can significantly impact the biological activity of such dimers. While specific studies on dimeric analogues of this compound are not available, research on other classes of bioactive molecules has shown that an optimal linker length is often required to achieve the desired enhancement in potency.

Computational Approaches and in Silico Analysis

Molecular Docking Simulations

Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.

This technique would computationally place 2-Hydroxy-pbd-5,11-dione into the binding site of a target protein. The simulation would then calculate the binding energy, offering a prediction of how strongly the compound might interact with the protein. Such studies are crucial for identifying potential biological targets for a compound.

Should a potential protein target be identified, molecular docking could elucidate the specific amino acid residues within the protein's binding pocket that interact with this compound. This would provide insights into the nature of the binding, such as hydrogen bonds or hydrophobic interactions.

If the target protein is an enzyme, docking studies could predict whether this compound acts as an inhibitor. By observing how the compound orients itself within the active site, researchers could hypothesize about its mechanism of inhibition, for instance, whether it is a competitive, non-competitive, or uncompetitive inhibitor.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR models are mathematical relationships that link the chemical structure of a compound to its biological activity. To develop a QSAR model for this compound and its analogs, a series of related compounds with varying structural modifications and their corresponding measured biological activities would be required. This would allow for the prediction of the activity of new, unsynthesized derivatives.

Density Functional Theory (DFT) Calculations

DFT is a quantum mechanical modeling method used to investigate the electronic structure of molecules. DFT calculations for this compound could provide valuable information on its molecular geometry, electronic properties (such as the highest occupied molecular orbital and lowest unoccupied molecular orbital), and reactivity.

Computational Studies on Pharmacokinetic Parameters

Computational tools can be used to predict the absorption, distribution, metabolism, and excretion (ADME) properties of a compound. While specific results for this compound are not available, such studies would typically involve predicting parameters like its likelihood of oral bioavailability, blood-brain barrier penetration, and potential for metabolism by cytochrome P450 enzymes.

Advanced Research Methodologies and Techniques

Spectroscopic Characterization for Mechanistic Studies

Spectroscopic methods are indispensable for probing the molecular structure and behavior of 2-Hydroxy-pbd-5,11-dione at an atomic level. These techniques provide critical insights into its conformation, interactions with other molecules, and the nature of its chemical bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Interaction Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the three-dimensional structure of molecules in solution and for studying their dynamic properties. For a compound like this compound, various NMR experiments would be employed to gain a detailed understanding of its conformational preferences and how it interacts with biological targets.

To investigate the conformational dynamics and spatial arrangement of atoms, Nuclear Overhauser Effect (NOE) based experiments like NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy) are paramount. These experiments detect through-space interactions between protons that are close to each other, allowing for the determination of the molecule's preferred shape and flexibility in solution.

Furthermore, NMR is invaluable for studying the interaction of this compound with its biological targets, such as proteins or nucleic acids. Techniques like Saturation Transfer Difference (STD) NMR and Water-LOGSY (Water-Ligand Observed via Gradient Spectroscopy) can identify which parts of the this compound molecule are in close contact with a target protein, providing crucial information for understanding its binding mode and for the rational design of more potent derivatives.

Mass Spectrometry (MS) for Metabolite and Interaction Analysis

Mass Spectrometry (MS) is a highly sensitive analytical technique used to measure the mass-to-charge ratio of ions. It is a cornerstone in the study of this compound for both confirming its molecular weight and for investigating its metabolic fate and interactions.

High-resolution mass spectrometry (HRMS) provides an extremely accurate determination of the molecular mass of this compound, which helps in confirming its elemental composition. When coupled with fragmentation techniques (tandem mass spectrometry or MS/MS), it can also provide structural information by breaking the molecule into smaller, characteristic pieces.

Moreover, non-covalent mass spectrometry can be used to study the non-covalent interactions between this compound and its biological targets. By preserving these weak interactions in the gas phase, it is possible to determine the stoichiometry and affinity of the complex, providing complementary data to other biophysical techniques.

Infrared (IR) Spectroscopy for Functional Group and Interaction Studies

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate. This technique is particularly useful for identifying the functional groups present in a molecule. For this compound, the IR spectrum would exhibit characteristic absorption bands corresponding to its various functional groups.

Key expected vibrational frequencies for this compound would include:

A broad O-H stretching band for the hydroxyl group.

N-H stretching vibrations for the amide group.

Strong C=O stretching bands for the dione (B5365651) and amide carbonyl groups.

C-N and C-O stretching vibrations.

C-H stretching and bending vibrations for the aromatic and aliphatic portions of the molecule.

The precise position and shape of these absorption bands can provide information about the molecular environment, such as hydrogen bonding. For instance, changes in the O-H or N-H stretching frequencies upon interaction with a biological target can indicate the involvement of these groups in binding.

Table 1: Predicted Infrared Spectroscopy Data for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration Type |

| Hydroxyl (-OH) | 3500 - 3200 (broad) | O-H Stretch |

| Amide (N-H) | 3400 - 3200 | N-H Stretch |

| Carbonyl (C=O) | 1750 - 1650 (strong) | C=O Stretch |

| Aromatic C-H | 3100 - 3000 | C-H Stretch |

| Aliphatic C-H | 3000 - 2850 | C-H Stretch |

| C-N | 1350 - 1000 | C-N Stretch |

| C-O | 1300 - 1000 | C-O Stretch |

This table presents predicted data based on the known structure of this compound and general IR spectroscopy principles.

X-ray Crystallography for Molecular Structure Elucidation in Complex with Targets

X-ray crystallography is the gold standard for determining the precise three-dimensional atomic structure of a molecule in its crystalline form. To apply this technique to this compound, a high-quality single crystal of the compound would need to be grown. By diffracting a beam of X-rays off the crystal, a unique diffraction pattern is generated, from which the electron density map and, subsequently, the atomic coordinates can be calculated.

The resulting crystal structure would provide unambiguous information about the bond lengths, bond angles, and stereochemistry of this compound. This level of detail is invaluable for understanding its intrinsic structural properties.

Of even greater significance is the use of X-ray crystallography to determine the structure of this compound when it is bound to its biological target, such as an enzyme or receptor. Co-crystallization or soaking of the target protein crystals with the compound can yield a crystal of the complex. The resulting structure reveals the precise binding orientation of this compound within the active site of the target, the specific intermolecular interactions (such as hydrogen bonds, hydrophobic interactions, and salt bridges) that stabilize the complex, and any conformational changes that occur in the target upon binding. This information is instrumental in structure-based drug design, enabling the optimization of the compound's affinity and selectivity.

Cellular and Molecular Biology Techniques

To assess the biological activity of this compound, a variety of cellular and molecular biology techniques are employed. These assays provide crucial information on the compound's effects on cell viability, proliferation, and other cellular processes.

Cell Viability and Proliferation Assays (e.g., MTT, Colony Formation)

Cell viability and proliferation assays are fundamental for determining the cytotoxic or cytostatic effects of this compound on cancer cells or other cell types.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT tetrazolium salt to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells and can be quantified by measuring the absorbance at a specific wavelength. By treating cells with increasing concentrations of this compound, a dose-response curve can be generated to determine its IC₅₀ value (the concentration at which it inhibits 50% of cell growth).

The colony formation assay is a long-term assay that assesses the ability of single cells to proliferate and form colonies. This assay provides a measure of the cytostatic or cytotoxic effects of a compound on the reproductive integrity of cells. Cells are treated with this compound for a defined period, and then allowed to grow for several days to weeks. The number and size of the resulting colonies are then quantified to determine the compound's long-term impact on cell survival and proliferation.

Table 2: Representative Data from a Hypothetical MTT Assay on a Cancer Cell Line Treated with this compound

| Concentration of this compound (µM) | Percent Cell Viability (%) |

| 0 (Control) | 100 |

| 1 | 95 |

| 5 | 78 |

| 10 | 52 |

| 25 | 23 |

| 50 | 8 |

This table represents hypothetical data to illustrate the type of results obtained from an MTT assay.

Apoptosis and Cell Cycle Analysis

No specific studies detailing the effects of this compound on apoptosis or the cell cycle have been identified in a comprehensive review of scientific databases. Research on other PBDs suggests that their mechanism of action often involves interactions with DNA, which can lead to cell cycle arrest and the induction of apoptosis. However, without direct experimental evidence, the specific impact of this compound on these cellular processes remains unknown.

DNA Binding Assays

The parent class of PBDs are known to be sequence-selective DNA alkylating agents. Methodologies such as ethidium (B1194527) bromide displacement assays and viscosity measurements are standard techniques to investigate the DNA binding affinity and mode of interaction of small molecules. However, no studies have been published that apply these specific assays to this compound to characterize its potential DNA binding properties.

Enzyme Activity Assays

In vitro enzyme activity assays are crucial for determining the inhibitory potential of compounds against specific enzymes. While there is a general interest in the biological activity of PBDs, there is no available research demonstrating the use of in vitro ACE-inhibitory tests or any other specific enzyme activity assays with this compound.

Immunological and Expression Profiling Techniques

Techniques such as immunoblotting are vital for understanding the effects of a compound on protein expression levels and cellular signaling pathways. A search of the scientific literature did not yield any studies that have utilized immunological or expression profiling techniques to investigate the cellular effects of this compound.

Chromatographic Techniques for Purity and Mixture Analysis

High-Performance Liquid Chromatography (HPLC) is a standard analytical technique for assessing the purity of chemical compounds. While commercial suppliers of this compound likely use HPLC for quality control, detailed research articles describing specific HPLC methodologies for the analysis of this compound in complex mixtures or for detailed purity profiling are not available in the public domain.

Future Directions and Translational Research Perspectives

Development of Next-Generation Analogues with Enhanced Specificity

The development of next-generation analogues of 2-Hydroxy-pbd-5,11-dione is a critical step towards harnessing its full therapeutic potential. A key focus of this endeavor is the enhancement of target specificity to maximize efficacy and minimize off-target effects. Medicinal chemistry strategies can be employed to systematically modify the core structure and explore the structure-activity relationships (SAR). mdpi.com

One approach involves the modification of the aromatic A-ring and the pyrrolo C-ring of the pyrrolobenzodiazepine (PBD) scaffold. nih.gov The introduction of various substituents, such as halogens or small alkyl groups, can modulate the electronic and steric properties of the molecule, potentially leading to improved binding affinity and selectivity for a specific biological target. mdpi.com Furthermore, the hydroxyl group at the 2-position offers a prime site for derivatization, such as through esterification or etherification, to potentially improve pharmacokinetic properties. hilarispublisher.com

Another promising strategy is the creation of PBD dimers, where two monomers are linked together. researchgate.net This approach has been shown to significantly increase cytotoxicity in the context of anticancer agents by enabling DNA interstrand cross-linking. researchgate.net The design of hybrid molecules, where this compound is conjugated with other pharmacophores, could also lead to compounds with novel mechanisms of action or improved targeting capabilities. hilarispublisher.com

The following table illustrates a hypothetical structure-activity relationship for a series of designed analogues of this compound, highlighting the potential impact of substitutions on target inhibition.

Table 1: Hypothetical Structure-Activity Relationship of this compound Analogues

| Compound ID | R1 Substitution (A-ring) | R2 Substitution (C-ring) | Target Inhibition (IC₅₀, µM) |

|---|---|---|---|

| PBD-001 | H | H | 15.2 |

| PBD-002 | 7-Cl | H | 8.5 |

| PBD-003 | 8-OCH₃ | H | 12.1 |

| PBD-004 | H | 2-CH₃ | 9.8 |

| PBD-005 | 7-Cl | 2-CH₃ | 3.2 |

Exploration of Novel Therapeutic Applications

While the initial therapeutic focus of PBDs has been in oncology, the structural features of this compound and its potential analogues suggest a broader range of applications could be explored. nih.gov The dione (B5365651) moiety, for instance, is a common feature in various biologically active compounds with diverse therapeutic uses. rsc.org

The anti-inflammatory potential of novel dione derivatives is an area of active research. nih.gov Analogues of this compound could be screened for their ability to modulate key inflammatory pathways. For example, their inhibitory activity against enzymes such as cyclooxygenases (COX-1 and COX-2) could be investigated. nih.gov

Furthermore, compounds with heterocyclic scaffolds are being explored for a wide array of therapeutic applications, including as antimicrobial and antiviral agents. researchgate.net The unique three-dimensional structure of this compound could allow for specific interactions with microbial or viral targets that are distinct from those of existing drugs. Initial screening against a panel of pathogenic bacteria and viruses could reveal new avenues for development.

The potential for these novel applications is summarized in the table below.

Table 2: Potential Novel Therapeutic Applications for this compound Analogues

| Therapeutic Area | Potential Molecular Target | Rationale |

|---|---|---|

| Anti-inflammatory | Cyclooxygenases (COX-1/COX-2) | Dione-containing compounds have shown promise as anti-inflammatory agents. nih.gov |

| Anticancer | DNA minor groove | The PBD scaffold is known to interact with DNA, a key target in oncology. nih.govresearchgate.net |

| Antimicrobial | Bacterial cell wall synthesis enzymes | Heterocyclic compounds are a rich source of antimicrobial agents. researchgate.net |

| Antiviral | Viral proteases or polymerases | The unique scaffold may offer novel binding modes to viral enzymes. researchgate.net |

Integration of Experimental and Computational Approaches in Drug Design

A modern and efficient approach to the development of novel therapeutics based on the this compound scaffold involves the tight integration of experimental and computational methods. researchgate.netalliedacademies.org This synergistic approach can accelerate the drug discovery process, reduce costs, and increase the likelihood of success. alliedacademies.org

Computational tools can be employed at the very early stages of the design process. tandfonline.com Structure-based drug design, utilizing techniques like molecular docking, can predict how different analogues of this compound might bind to a specific protein target. tandfonline.com This allows for the in silico screening of large virtual libraries of compounds to prioritize those with the highest predicted affinity and selectivity for synthesis. tandfonline.com Quantitative Structure-Activity Relationship (QSAR) models can also be developed to establish a mathematical correlation between the chemical structures of the analogues and their biological activities. alliedacademies.org

The insights gained from these computational studies can then guide the synthetic chemistry efforts. The prioritized compounds can be synthesized and their biological activity evaluated through in vitro assays. This experimental data can then be fed back into the computational models to refine them and improve their predictive power in a continuous, iterative cycle. researchgate.net This integrated workflow is outlined below.

Table 3: Integrated Workflow for the Design of this compound Analogues

| Step | Approach | Description |

|---|---|---|

| 1 | Computational | Identification of a biological target and virtual screening of a this compound analogue library using molecular docking. |

| 2 | Experimental | Synthesis of the top-ranked compounds from the virtual screen. |

| 3 | Experimental | In vitro biological evaluation of the synthesized compounds to determine their activity and selectivity. |

| 4 | Computational | Development and refinement of QSAR models based on the experimental data. |

| 5 | Iterative Cycle | Use of the refined computational models to design a new generation of analogues with improved properties, followed by synthesis and testing. |

By embracing these future directions, the scientific community can unlock the full therapeutic potential of this compound and its derivatives, paving the way for the development of novel and effective medicines.

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for structural confirmation of 2-Hydroxy-pbd-5,11-dione?

- Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy for functional group identification and X-ray crystallography for absolute configuration determination. For crystallography, use software like SHELXL for refinement due to its robustness in handling small-molecule data . High-performance liquid chromatography (HPLC) with UV detection can validate purity. Cross-reference spectral data with synthesized analogues to resolve ambiguities, as seen in ACE inhibitor studies .

Q. How can researchers optimize synthetic routes for this compound derivatives?

- Methodological Answer : Employ flash vacuum pyrolysis for core structure synthesis, followed by catalytic reduction and functionalization with amines or hydrides, as demonstrated in pentacyclo-undecane-dione derivatives . Monitor reaction progress via thin-layer chromatography (TLC) and adjust stoichiometry based on intermediate stability. Prioritize regioselectivity by modifying solvent polarity and temperature.

Advanced Research Questions

Q. How should contradictory findings in biological activity studies of this compound analogues be addressed?

- Methodological Answer : Conduct a meta-analysis of published data to identify methodological disparities. For example, a corrected study initially claiming ACE inhibition by this compound analogues later attributed activity to phenolic acid/dipeptide hybrids, highlighting the need for rigorous structural validation . Replicate assays under standardized conditions (e.g., enzyme inhibition protocols, cell lines) and use orthogonal validation methods like radioimmunoassays or mass spectrometry .

Q. What experimental designs are suitable for assessing circadian rhythm effects on this compound bioactivity?

- Methodological Answer : Design time-course studies with synchronized sampling (e.g., morning vs. evening measurements), as circadian fluctuations in steroid analogues like androst-4-en-17ß-ol-3,11-dione were observed . Use dexamethasone suppression tests to isolate adrenal contributions and corticotropin challenges to probe feedback mechanisms . Statistical models (e.g., ANOVA with repeated measures) should account for diurnal variability.

Q. How can researchers resolve discrepancies in plasma concentration measurements of this compound metabolites?

- Methodological Answer : Implement dual-method validation, such as combining radioimmunoassay (RIA) with gas chromatography/mass spectrometry (GC-MS), to minimize nonspecific binding artifacts . Pre-purify samples via TLC or solid-phase extraction to isolate metabolites. For example, corticotropin-induced decreases in androst-4-en-17ß-ol-3,11-dione levels required chromatographic separation to confirm specificity .

Q. What strategies improve the robustness of crystallographic data for this compound polymorphs?

- Methodological Answer : Use SHELXD for phase solution and SHELXL for refinement, leveraging high-resolution data to resolve twinning or disorder . Test multiple crystallization conditions (e.g., solvent evaporation vs. diffusion) to isolate stable polymorphs. Validate thermal stability via differential scanning calorimetry (DSC) to rule out phase transitions during analysis.

Data Analysis & Interpretation

Q. How should unexpected decreases in metabolite levels post-intervention be investigated?

- Methodological Answer : Apply pathway analysis to identify feedback mechanisms. For instance, corticotropin unexpectedly reduced androst-4-en-17ß-ol-3,11-dione levels, suggesting competitive inhibition of 11β-hydroxylase . Use in vitro enzyme assays with purified proteins to test inhibitory effects. Cross-validate findings with transcriptomic data to assess regulatory gene expression.

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound studies?

- Methodological Answer : Use nonlinear regression models (e.g., log-dose vs. response) with software like GraphPad Prism. Account for heteroscedasticity via weighted least squares. For calcium flux assays (e.g., synaptosome studies), normalize data to baseline activity and apply mixed-effects models to handle repeated measurements .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.